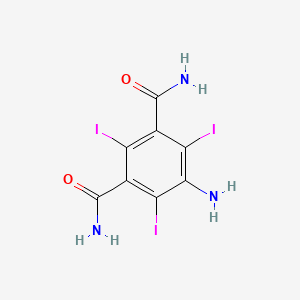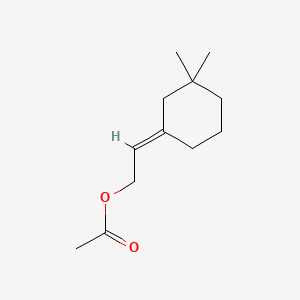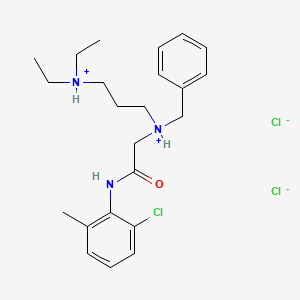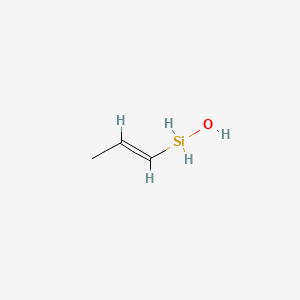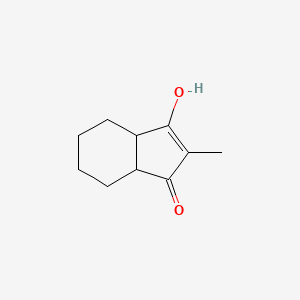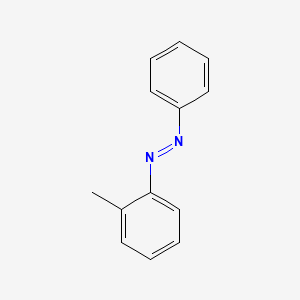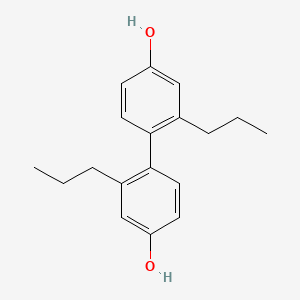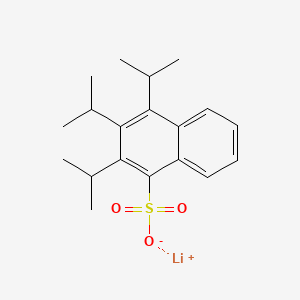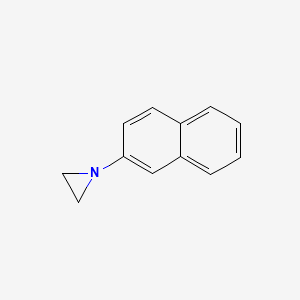
1-(Naphthalen-2-YL)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-2-YL)aziridine is an organic compound that features a three-membered aziridine ring attached to a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-YL)aziridine can be achieved through several methods. One common approach involves the reaction of naphthalene-2-amine with an epoxide under basic conditions, leading to the formation of the aziridine ring. Another method includes the cyclization of a suitable precursor, such as a halogenated naphthalene derivative, with an amine in the presence of a base .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol, while the Wenker synthesis converts aminoethanol to its sulfate ester, which then undergoes base-induced sulfate elimination .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Naphthalen-2-YL)aziridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can open the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines and thiols.
Applications De Recherche Scientifique
1-(Naphthalen-2-YL)aziridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and as a precursor for various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-2-YL)aziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxylic acid: Known for its immunomodulatory and anticancer properties.
Aziridine-1-carbaldehyde oxime: Noted for its cytotoxic activity and potential as an anticancer agent.
Naphthalene derivatives: Such as naphthalene-2-amine, which serves as a precursor for the synthesis of 1-(Naphthalen-2-YL)aziridine.
Uniqueness
This compound stands out due to its unique combination of the aziridine ring and the naphthalene moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
931088-06-1 |
|---|---|
Formule moléculaire |
C12H11N |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1-naphthalen-2-ylaziridine |
InChI |
InChI=1S/C12H11N/c1-2-4-11-9-12(13-7-8-13)6-5-10(11)3-1/h1-6,9H,7-8H2 |
Clé InChI |
OWTBQDIXEUDSSD-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


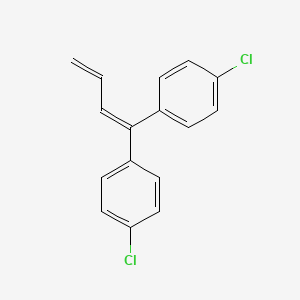
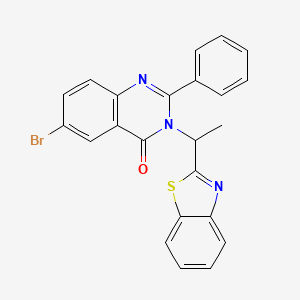
![Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt](/img/structure/B13778805.png)
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide](/img/structure/B13778810.png)
![4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid](/img/structure/B13778820.png)
